molecular formula C16H18FN3O2 B2745727 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034234-58-5

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2745727
CAS No.: 2034234-58-5
M. Wt: 303.337
InChI Key: MPOVZDMEZYBELO-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a cyclopropyl group, an imidazole ring, and a fluorophenoxyacetamide moiety, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Imidazole Intermediate: The initial step involves the synthesis of the 2-cyclopropyl-1H-imidazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The imidazole intermediate is then alkylated with a suitable ethylating agent to introduce the 2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl group.

    Acylation: The final step involves the acylation of the alkylated imidazole with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the imidazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl or imidazole moieties.

    Reduction: Reduced forms of the imidazole ring or the acetamide group.

    Substitution: Substituted derivatives of the fluorophenoxy group.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the function of imidazole-containing biomolecules. Its interactions with enzymes, receptors, and other biological targets can provide insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, pending further pharmacological studies.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the fluorophenoxy group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-bromophenoxy)acetamide: Similar structure with a bromine atom instead of fluorine.

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-methylphenoxy)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-13-3-1-2-4-14(13)22-11-15(21)18-7-9-20-10-8-19-16(20)12-5-6-12/h1-4,8,10,12H,5-7,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOVZDMEZYBELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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